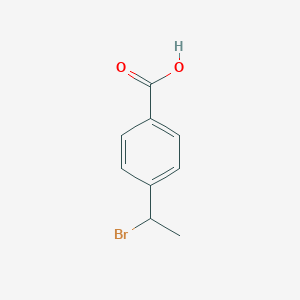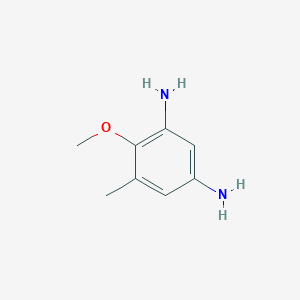
4-Methoxy-5-methylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-methylbenzene-1,3-diamine, also known as 3,4-Dimethoxy-2-methylbenzene-1,3-diamine, is a chemical compound that is widely used in scientific research. It is a diamine derivative of benzene, which has several applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-methylbenzene-1,3-diamine is not well understood. However, it is believed to act as a nucleophile and undergo nucleophilic substitution reactions with electrophiles. It is also known to form stable complexes with metal ions, which can be used for various applications in catalysis and materials science.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Methoxy-5-methylbenzene-1,3-diamine. However, it has been reported to exhibit antimicrobial and antifungal activity, which makes it a potential candidate for the development of new antibiotics and antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methoxy-5-methylbenzene-1,3-diamine is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without significant degradation. However, its low solubility in water and other common solvents can be a limitation for some applications.
Direcciones Futuras
There are several future directions for the use of 4-Methoxy-5-methylbenzene-1,3-diamine in scientific research. One of the main areas of interest is its potential use as a ligand in coordination chemistry and the preparation of metal complexes. Additionally, its antimicrobial and antifungal properties make it a potential candidate for the development of new antibiotics and antifungal agents. Further studies are needed to investigate its mechanism of action and potential applications in various fields of chemistry and biology.
Métodos De Síntesis
The synthesis of 4-Methoxy-5-methylbenzene-1,3-diamine involves the reaction between 4-Methoxy-2-nitroaniline and 2-Methylbenzenamine in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction takes place under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
4-Methoxy-5-methylbenzene-1,3-diamine has several applications in scientific research. It is widely used as a starting material for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in organic reactions such as the synthesis of heterocyclic compounds. Additionally, it is used as a ligand in coordination chemistry and in the preparation of metal complexes.
Propiedades
Número CAS |
115423-85-3 |
|---|---|
Nombre del producto |
4-Methoxy-5-methylbenzene-1,3-diamine |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-methoxy-5-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,9-10H2,1-2H3 |
Clave InChI |
WERSDZKEJFOKJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)N)N |
SMILES canónico |
CC1=CC(=CC(=C1OC)N)N |
Sinónimos |
1,3-Benzenediamine, 4-methoxy-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



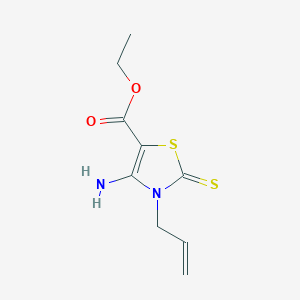
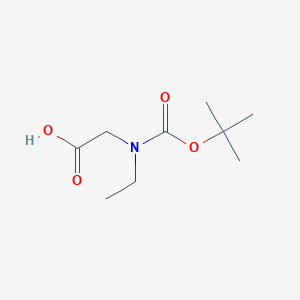
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
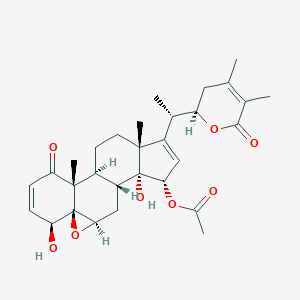
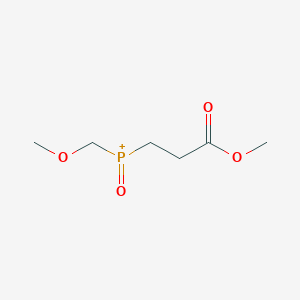
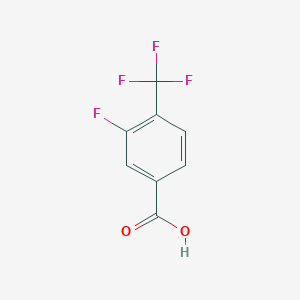
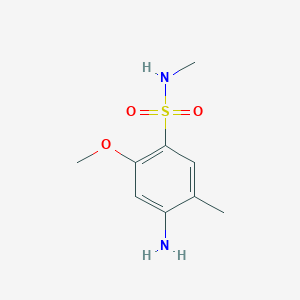
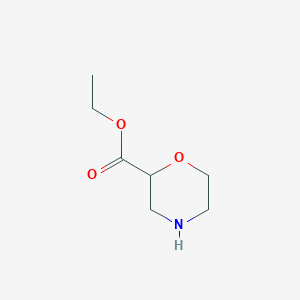
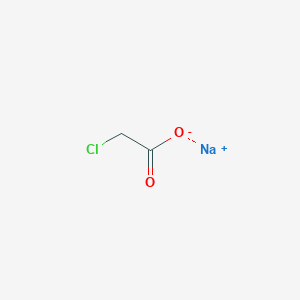
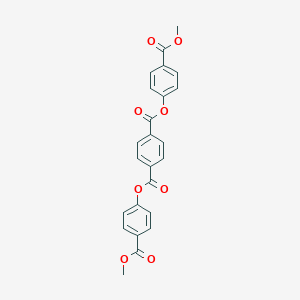
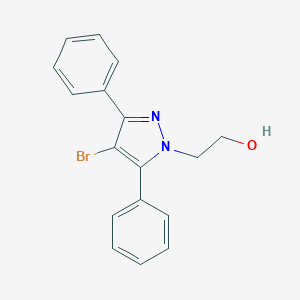
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
